molecular formula C7H6N2O5 B11900482 4-(Hydroxyamino)-3-nitrobenzoic acid

4-(Hydroxyamino)-3-nitrobenzoic acid

Cat. No.: B11900482
M. Wt: 198.13 g/mol
InChI Key: QUNIEGDOOHUSCA-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)-3-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O5 It is a derivative of benzoic acid, characterized by the presence of a hydroxyamino group (-NH-OH) and a nitro group (-NO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyamino)-3-nitrobenzoic acid typically involves the nitration of 4-aminobenzoic acid followed by the reduction of the nitro group to a hydroxyamino group. One common method involves the following steps:

    Nitration: 4-aminobenzoic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the meta position relative to the amino group.

    Reduction: The nitro group is then reduced to a hydroxyamino group using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to a nitroso group (-NO).

    Reduction: The nitro group can be further reduced to an amino group (-NH2).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like tin(II) chloride (SnCl2) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 4-(Nitrosoamino)-3-nitrobenzoic acid.

    Reduction: Formation of 4-(Amino)-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Hydroxyamino)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxyamino)-3-nitrobenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-nitrobenzoic acid: Similar structure but with an amino group instead of a hydroxyamino group.

    4-Hydroxy-3-nitrobenzoic acid: Similar structure but with a hydroxyl group instead of a hydroxyamino group.

    4-Nitrobenzoic acid: Lacks the hydroxyamino group, only has a nitro group.

Uniqueness

4-(Hydroxyamino)-3-nitrobenzoic acid is unique due to the presence of both a hydroxyamino and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

4-(hydroxyamino)-3-nitrobenzoic acid

InChI

InChI=1S/C7H6N2O5/c10-7(11)4-1-2-5(8-12)6(3-4)9(13)14/h1-3,8,12H,(H,10,11)

InChI Key

QUNIEGDOOHUSCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NO

Origin of Product

United States

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